molecular formula C16H22N2O2S B11711531 N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide

N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide

Cat. No.: B11711531
M. Wt: 306.4 g/mol
InChI Key: UFUPKFISPWXTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a cyanoethyl group, a cyclohexyl group, and a methylbenzenesulfonamide moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-cyclohexyl-2-cyanoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonamide group can participate in hydrogen bonding and other interactions. These properties enable the compound to inhibit enzymes or interact with proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)-N-methylbenzenesulfonamide
  • N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide
  • N-(2-cyanoethyl)-N-cyclohexyl-4-chlorobenzenesulfonamide

Uniqueness

N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide is unique due to the presence of the cyclohexyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C16H22N2O2S

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H22N2O2S/c1-14-8-10-16(11-9-14)21(19,20)18(13-5-12-17)15-6-3-2-4-7-15/h8-11,15H,2-7,13H2,1H3

InChI Key

UFUPKFISPWXTSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC#N)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.